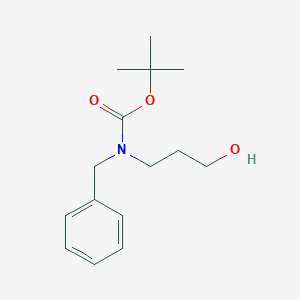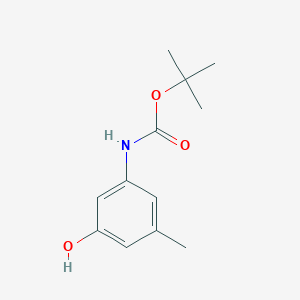
Ethyl 3-bromo-4-sulfamoylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-bromo-4-sulfamoylbenzoate is an organic compound with the molecular formula C9H10BrNO4S and a molecular weight of 308.15 g/mol . This compound is characterized by the presence of a bromine atom, a sulfamoyl group, and an ester functional group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-4-sulfamoylbenzoate typically involves the bromination of ethyl benzoate followed by the introduction of a sulfamoyl group. One common method is the electrophilic aromatic substitution reaction, where ethyl benzoate is treated with bromine in the presence of a catalyst to introduce the bromine atom at the meta position. The resulting product is then reacted with sulfamoyl chloride to introduce the sulfamoyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-bromo-4-sulfamoylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates.
Oxidation: Products include sulfonic acids.
Reduction: Products include amines.
Coupling Reactions: Products include biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-bromo-4-sulfamoylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of Ethyl 3-bromo-4-sulfamoylbenzoate involves its interaction with molecular targets through its functional groups. The bromine atom and sulfamoyl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects. The compound can also act as a ligand in coordination chemistry, forming complexes with metal ions .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-bromo-4-sulfamoylbenzoate can be compared with other similar compounds, such as:
Ethyl 3-bromo-4-nitrobenzoate: Similar structure but with a nitro group instead of a sulfamoyl group.
Ethyl 3-chloro-4-sulfamoylbenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Ethyl 3-bromo-4-aminobenzoate: Similar structure but with an amino group instead of a sulfamoyl group.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct reactivity and applications compared to its analogs .
Eigenschaften
Molekularformel |
C9H10BrNO4S |
|---|---|
Molekulargewicht |
308.15 g/mol |
IUPAC-Name |
ethyl 3-bromo-4-sulfamoylbenzoate |
InChI |
InChI=1S/C9H10BrNO4S/c1-2-15-9(12)6-3-4-8(7(10)5-6)16(11,13)14/h3-5H,2H2,1H3,(H2,11,13,14) |
InChI-Schlüssel |
SNQKJPNJOFJOEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-[Di(propan-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13551922.png)
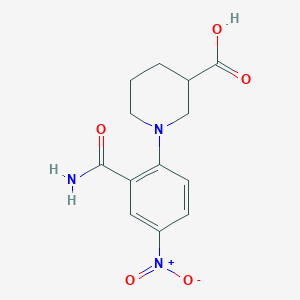
![5-bromo-1H,4H-indeno[1,2-c]pyrazole-3-carboxylicacid](/img/structure/B13551939.png)
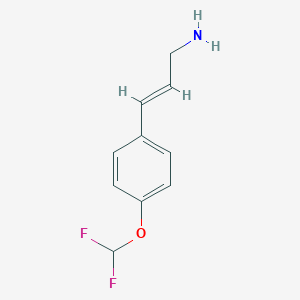
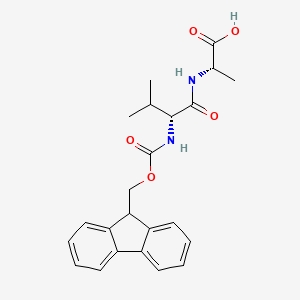
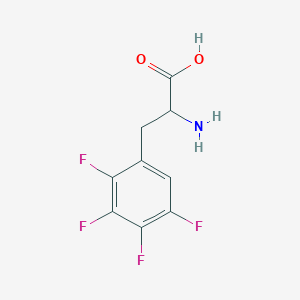
![Dispiro[3.0.3.1]nonan-9-amine](/img/structure/B13551962.png)
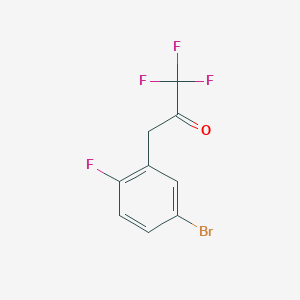
![N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B13551979.png)
